1-Methylisoquinolin-3-amine
CAS No.:
Cat. No.: VC13525035
Molecular Formula: C10H10N2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2 |
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Molecular Weight | 158.20 g/mol |
IUPAC Name | 1-methylisoquinolin-3-amine |
Standard InChI | InChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3,(H2,11,12) |
Standard InChI Key | LXCFBXJAERRYNS-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC2=CC=CC=C12)N |
Canonical SMILES | CC1=NC(=CC2=CC=CC=C12)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-methylisoquinolin-3-amine is , with a molecular weight of 158.20 g/mol. The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with the methyl group at position 1 and the amine at position 3 introducing steric and electronic modifications. These substituents influence the compound’s dipole moment, solubility, and intermolecular interactions. Computational studies suggest that the amine group participates in hydrogen bonding, while the methyl group enhances lipophilicity, potentially impacting bioavailability .
Synthetic Strategies and Methodologies
Cyclization Approaches
The synthesis of isoquinoline derivatives often begins with cyclization reactions. A nickel-catalyzed cyclization of substituted alkynes with -haloarylamidines has been demonstrated for analogous compounds, yielding functionalized isoquinolines under mild conditions . For 1-methylisoquinolin-3-amine, a plausible route involves:
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Precursor Preparation: Starting with 3-aminophenol, condensation with crotonaldehyde in acidic conditions forms a quinoline intermediate.
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Functionalization: Bromination at position 8, followed by cyano substitution, introduces reactivity for subsequent modifications.
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Methyl and Amine Incorporation: Protecting group strategies (e.g., methoxymethyl [MOM]) enable selective methylation and amination via nucleophilic substitution or reductive amination .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic system of 1-methylisoquinolin-3-amine favors electrophilic substitution at positions 5 and 8. Halogenation (e.g., bromination) and nitration have been reported for similar isoquinolines, yielding intermediates for cross-coupling reactions .
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate or chromium trioxide oxidizes the pyridine ring, forming quinone-like structures.
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Reduction: Catalytic hydrogenation (e.g., using Pd/C) reduces the pyridine ring to a piperidine, altering the compound’s conformational flexibility .
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies on analogous isoquinolines reveal apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. A hypothetical mechanism for 1-methylisoquinolin-3-amine involves interference with tyrosine kinase signaling pathways, such as EGFR or VEGFR, critical for cancer cell proliferation .
Applications in Pharmaceutical Development
Drug Precursors
The compound serves as a scaffold for synthesizing kinase inhibitors and topoisomerase antagonists. Structural modifications, such as acylating the amine or introducing sulfonamide groups, enhance target specificity and metabolic stability .
Photodynamic Therapy
Leveraging its aromatic system, 1-methylisoquinolin-3-amine could act as a photosensitizer. Upon irradiation, it may generate reactive oxygen species (ROS) for targeted cancer cell destruction .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields (30–50%) and harsh reaction conditions. Future work should explore transition-metal-catalyzed C–H activation for direct functionalization, reducing step count and waste .
Biological Profiling
Comprehensive in vivo toxicity and pharmacokinetic studies are needed to assess the compound’s therapeutic index. Collaborative efforts between synthetic chemists and pharmacologists will be essential to advance this molecule toward clinical applications.
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